(4-十二烷基苯基)硼酸

描述

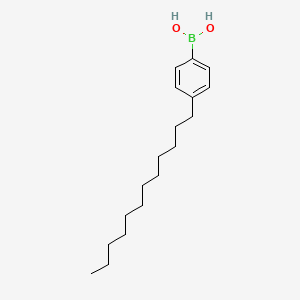

(4-Dodecylphenyl)boronic acid is a type of boronic acid that is characterized by the presence of a dodecyl group attached to the phenyl ring at the fourth position. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical applications, including the formation of complex molecular structures and as catalysts in organic reactions.

Synthesis Analysis

The synthesis of boronic acids often involves the use of metalation reactions followed by treatment with borate esters or similar reagents. For example, aryl boronic acids can be obtained through metalation-B(OMe)3 or metalation-silylation-ipso borodesilylation sequences, which are then used in cross-coupling reactions to create complex organic compounds such as biphenyls and terphenyls . Although the specific synthesis of (4-Dodecylphenyl)boronic acid is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The structure of (4-Dodecylphenyl)boronic acid would include a long alkyl chain (dodecyl) attached to the phenyl ring, which could affect its solubility and reactivity. The X-ray crystal structure analysis of a related compound, 4-amino-3-fluorophenylboronic acid, revealed a low pKa value, which is significant for its reactivity and potential use in biological systems .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They are used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . They also participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which acts as a catalyst for the amidation of carboxylic acids and amines . Additionally, boronic acids can catalyze esterification reactions, as demonstrated by boric acid and N-alkyl-4-boronopyridinium halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the solubility of boronic acids in aqueous solutions can be enhanced by the presence of hydroxymethyl groups, as seen in ortho-hydroxymethyl phenylboronic acids . The reversibility of the boronic acid-diol interaction is a key feature that allows for the design of self-assembled molecular structures and the potential for error correction during assembly . Furthermore, boronic acids can be used to construct a wide range of molecular nanostructures and polymeric materials due to their ability to undergo reversible condensation reactions .

科学研究应用

生物医学应用

硼酸聚合物,包括含有 (4-十二烷基苯基)硼酸的化合物,在各种生物医学应用中显示出前景。它们独特的反应性和溶解性使其在治疗艾滋病毒、肥胖症、糖尿病和癌症等疾病方面具有价值。与其他功能性聚合物相比,它们的使用不足表明在生物材料中进一步探索的潜力 (Cambre 和 Sumerlin,2011 年)。

荧光化学传感器

(4-十二烷基苯基)硼酸可以成为传感器的一部分,用于检测对疾病预防、诊断和治疗至关重要的生物物质。它与二醇形成环状结构的能力使其成为探测碳水化合物和生物活性物质的荧光传感器中的有效成分 (Huang 等人,2012 年)。

传感应用

由于硼酸与二醇和路易斯碱的相互作用,它们越来越多地用于传感应用。这包括用于生物标记、蛋白质操作和治疗剂的开发,突出了 (4-十二烷基苯基)硼酸在各个研究领域的广泛适用性 (Lacina、Skládal 和 James,2014 年)。

胰岛素释放机制

在糖尿病治疗中,硼酸如 (4-十二烷基苯基)硼酸因其在葡萄糖反应性聚合胰岛素递送系统中的潜力而受到研究。它们与环状二醇的相互作用会导致药物释放,使其成为开发自调节胰岛素递送系统的关键组成部分 (Siddiqui 等人,2016 年)。

药物应用

(4-十二烷基苯基)硼酸的结构特征使其可用于制造酶抑制剂、癌症治疗剂和抗体模拟物。其独特的特性引起了人们对药物应用的浓厚兴趣 (Yang、Gao 和 Wang,2003 年)。

有机反应中的催化

该化合物的多功能性延伸到有机反应。作为硼酸,它可用于催化、分子识别、组装和医药。它的催化特性虽然不如其他化学性质探索得多,但显示出各种应用的潜力 (Hashimoto、Gálvez 和 Maruoka,2015 年)。

糖缀合物识别

硼酸,如 (4-十二烷基苯基)硼酸,可以与模型糖吡喃苷络合,表明它们可用于设计细胞表面糖缀合物的受体和传感器。这对于识别生物分子非常重要,并且可能对诊断和治疗产生影响 (Dowlut 和 Hall,2006 年)。

杂环硼酸的合成

杂环硼酸的合成

(4-十二烷基苯基)硼酸在合成杂环硼酸中发挥作用,杂环硼酸因其生物活性和合成用途而重要。尽管合成具有挑战性,但其开发对药物和生物材料具有重大意义 (Tyrrell 和 Brookes,2003 年)。

两亲物中的聚集体形成

这种化合物的硼酸附加两亲物可以在糖的存在下形成有序的聚集体,表明其在开发对糖等生物分子敏感的材料中具有潜力 (Kimura、Takeuchi 和 Shinkai,1998 年)。

多功能化合物结构

将硼酸与氨基膦酸基团结合,如在 (4-十二烷基苯基)硼酸的一些衍生物中所见,为医药、农业和化学领域提供了新的机会。这些多功能化合物的结构对合成和潜在应用具有影响 (Zhang 等人,2017 年)。

硼(III)配合物的合成

(4-十二烷基苯基)硼酸有助于合成硼(III)配合物,这些配合物在化学、生物学和材料科学中很有用。这些配合物在有机电子、光子学以及生物医学成像和传感中都有应用 (Sadu 等人,2017 年)。

脱羧基硼化

该化合物在脱羧基硼化中发挥作用,脱羧基硼化是药物化学中开发硼酸作为生物等排体以增强药物效力和药代动力学的重要过程。这种方法有助于创建复杂的硼酸并推进治疗发现 (Li 等人,2017 年)。

葡萄糖传感材料

与 (4-十二烷基苯基)硼酸相关的氨基-3-氟苯基硼酸衍生物已被合成用于构建葡萄糖传感材料,证明了该化合物在开发响应性生物医学设备方面的潜力 (Das 等人,2003 年)。

硼酸-二醇络合

了解硼酸与二醇之间的络合在生物材料开发中至关重要。这些研究有助于选择合适的有机硼化合物用于传感、传递和材料化学 (Brooks、Deng 和 Sumerlin,2018 年)。

传感和分离工具

(4-十二烷基苯基)硼酸由于其识别二醇基序和与阴离子相互作用的能力,可用于传感和分离方案,促进分析物的选择性监测和分离 (Nishiyabu 等人,2011 年)。

基于硼的药物设计

在药物设计中,硼酸(包括 (4-十二烷基苯基)硼酸)的独特特性为开发具有新生物活性的有效药物试剂提供了新的可能性 (Ban 和 Nakamura,2015 年)。

硼酸催化

硼酸在各种有机反应中作为催化剂,使羟基温和而选择性地转化为有用的产物。这种催化能力扩展了 (4-十二烷基苯基)硼酸在各种有机反应中的用途 (Hall,2019 年)。

未来方向

属性

IUPAC Name |

(4-dodecylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16,20-21H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHSXQBUASGIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592552 | |

| Record name | (4-Dodecylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Dodecylphenyl)boronic acid | |

CAS RN |

206763-93-1 | |

| Record name | (4-Dodecylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)